molecular formula C13H13N3O B1483631 2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2098109-43-2

2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No. B1483631
CAS RN: 2098109-43-2
M. Wt: 227.26 g/mol
InChI Key: GMJHZTYJNGIKMY-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde, also known as 2-CPA, is an organic compound with a unique structure containing both a pyrazole and a cyclopropyl group. It is a useful building block for the synthesis of various bioactive molecules, and has been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Chemical Properties

Recent studies have elaborated on the synthesis and antimicrobial activity of novel pyrazole derivatives, indicating the significance of such compounds in developing new antimicrobial agents. For instance, the synthesis of various heterocyclic compounds based on phenylpyrazole-4-carbaldehyde derivatives has been explored, leading to compounds with screened antimicrobial activities (Al-Ghamdi, 2019). This highlights the potential for these compounds in addressing microbial resistance through the development of new therapeutic agents.

Another aspect of research on these compounds involves the multicomponent domino process for preparing pyrazolo[3,4-b]pyridine-5-nitriles, showcasing a method for creating complex molecules efficiently (Aggarwal et al., 2016). This process underscores the compound's role in facilitating the synthesis of complex heterocyclic structures, which are valuable in pharmaceutical research and development.

Potential Applications in Anticancer and Antimicrobial Research

The synthesis and evaluation of organometallic 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines for potential anticancer properties illustrate another critical application. These compounds, acting as cyclin-dependent kinase (Cdk) inhibitors, have been studied for their cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011), indicating their potential utility in cancer therapy.

Moreover, the design, synthesis, and cytotoxicity evaluation of pyrazolopyridine and pyrazole derivatives as potential anticancer agents further demonstrate the application of such compounds in medicinal chemistry. These studies reveal that certain derivatives exhibit significant cytotoxicity against various human cancer cell lines, suggesting their potential as leads for anticancer drug development (Alam et al., 2017).

properties

IUPAC Name

2-(5-cyclopropyl-3-pyridin-3-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-7-6-16-13(10-3-4-10)8-12(15-16)11-2-1-5-14-9-11/h1-2,5,7-10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJHZTYJNGIKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 3
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 4
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2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 5
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 6
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde

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